molecular formula C29H23NO4 B2860984 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid CAS No. 2230807-39-1

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid

Cat. No.: B2860984
CAS No.: 2230807-39-1
M. Wt: 449.506
InChI Key: RGHUUEKWOBHCHP-UHFFFAOYSA-N
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Description

2-{3-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid is a benzoic acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc moiety is attached via an aminomethyl linker to a phenyl ring at the 3-position of the benzoic acid core (Figure 1). This compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a protective group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine) while remaining stable under acidic conditions .

Yields typically exceed 85% .

Properties

IUPAC Name

2-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NO4/c31-28(32)26-15-6-1-10-21(26)20-9-7-8-19(16-20)17-30-29(33)34-18-27-24-13-4-2-11-22(24)23-12-3-5-14-25(23)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHUUEKWOBHCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C5=CC=CC=C5C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of “2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid” are currently unknown. This compound is structurally similar to other fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are typically used in peptide synthesis. .

Pharmacokinetics

These compounds are typically stable at room temperature, suggesting good stability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and activity. For instance, Fmoc amino acids are generally stable at room temperature, suggesting that this compound may also exhibit good stability under these conditions.

Biological Activity

2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid, often abbreviated as Fmoc-amino acid, is a complex organic compound that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis and drug development due to its ability to stabilize reactive amines. Understanding its biological activity is crucial for its application in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C27H34N2O6C_{27}H_{34}N_2O_6, with a molecular weight of 482.6 g/mol. The structural representation includes a benzoic acid moiety linked to an amino group protected by the Fmoc group.

PropertyValue
Molecular FormulaC27H34N2O6
Molecular Weight482.6 g/mol
CAS Number2171448-54-5

Biological Activity Overview

Research into the biological activity of compounds with similar structures indicates potential therapeutic applications. The Fmoc group is known for its stability and ease of cleavage, making it advantageous in bioconjugation and drug delivery systems.

1. Antitumor Activity

Compounds structurally related to Fmoc amino acids have shown promise in antitumor activity. For instance, derivatives containing the Fmoc group have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Antimicrobial Properties

Studies suggest that compounds with similar structural features exhibit antimicrobial effects against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

3. Enzyme Inhibition

Fmoc-protected compounds have been explored for their ability to inhibit specific enzymes, which can be pivotal in drug design. For example, they may interact with proteases or kinases, altering their activity and providing a therapeutic effect.

Case Studies

Several studies highlight the biological activities associated with Fmoc derivatives:

  • Anticancer Studies : A study demonstrated that Fmoc-protected amino acids could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
  • Antimicrobial Research : Another investigation found that certain Fmoc derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents.

Research Findings

Recent findings indicate that the biological activity of this compound may be influenced by its structural characteristics:

  • Structure-Activity Relationship (SAR) : The presence of the Fmoc group enhances stability and solubility, which are critical for biological activity.
  • Synergistic Effects : Combinations of Fmoc derivatives with other therapeutic agents have shown enhanced efficacy, indicating potential for combination therapies in cancer treatment.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • The Fmoc group’s position on a methylene-linked phenyl ring distinguishes it from analogs with direct Fmoc attachment to the benzoic acid core .
  • Electron-Withdrawing Groups: Compounds like 2-((Fmoc)amino)-5-fluorobenzoic acid () exhibit increased stability due to fluorine’s electron-withdrawing nature, which may delay Fmoc deprotection under basic conditions compared to the target compound .

Solubility and Crystallinity

  • Hydrophilic substituents (e.g., hydroxyl in ) improve aqueous solubility, whereas hydrophobic groups (e.g., chlorobenzyloxy in ) enhance lipid membrane permeability .
  • The target compound’s 3-phenyl group may reduce crystallinity compared to 4-((Fmoc)amino)-3-methylbenzoic acid, which forms colorless amorphous solids efficiently .

Preparation Methods

Direct Fmoc Protection of 3-Aminomethylphenylbenzoic Acid

The most straightforward method involves the reaction of 3-aminomethylphenylbenzoic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions:

  • Reagents :

    • 3-Aminomethylphenylbenzoic acid (1.0 equiv)
    • Fmoc-Cl (1.2 equiv)
    • Sodium bicarbonate (2.0 equiv)
    • Tetrahydrofuran (THF)/water (1:1 v/v)
  • Procedure :
    The amine is dissolved in THF/water, cooled to 0–5°C, and treated with Fmoc-Cl dropwise. Sodium bicarbonate maintains a pH of 8–9 to prevent premature cleavage of the Fmoc group. After stirring for 12–16 hours at room temperature, the product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

  • Yield : 75–85%.

Key Considerations :

  • Excess Fmoc-Cl ensures complete amine protection.
  • THF enhances solubility of both the amine and Fmoc-Cl.

Multi-Step Synthesis from 3-Bromomethylphenylbenzoic Acid

For substrates where the direct aminomethyl group is unavailable, a bromomethyl intermediate serves as a precursor:

  • Step 1: Bromination

    • Reagents : 3-Methylphenylbenzoic acid, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), CCl₄.
    • Conditions : Reflux at 80°C for 6 hours.
    • Yield : 90–95%.
  • Step 2: Amination

    • Reagents : Brominated intermediate, aqueous ammonia (NH₃), dimethylformamide (DMF).
    • Conditions : 60°C for 24 hours.
    • Yield : 70–75%.
  • Step 3: Fmoc Protection
    Identical to Section 2.1, yielding the final product.

Advantages :

  • Bromination-amination sequence avoids handling unstable amines.
  • Suitable for large-scale synthesis.

Solid-Phase Synthesis Approach

Patented methodologies describe solid-phase routes using Wang or Rink amide resins:

  • Resin Activation :

    • Wang resin (1.0 mmol/g) is pre-swollen in DMF and treated with diisopropylcarbodiimide (DIC)/hydroxybenzotriazole (HOBt) for 1 hour.
  • Coupling :

    • 3-Aminomethylphenylbenzoic acid (3.0 equiv) and Fmoc-OSu (3.0 equiv) in DMF are added to the resin.
    • Reaction proceeds for 2 hours under nitrogen.
  • Cleavage :

    • Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) liberates the product over 2 hours.
    • Yield : 60–70% after HPLC purification.

Applications :

  • Enables parallel synthesis of Fmoc-derivatized analogs.
  • Minimizes purification steps.

Optimization and Troubleshooting

Solvent and Base Selection

  • THF vs. DCM : THF improves Fmoc-Cl solubility but may require longer reaction times compared to dichloromethane (DCM).
  • Bases : Sodium bicarbonate is preferred over triethylamine (NEt₃) to avoid side reactions with the benzoic acid moiety.

Purification Challenges

  • Silica Gel Chromatography : Hexane/ethyl acetate (3:1) effectively separates the product from unreacted Fmoc-Cl.
  • Recrystallization : Ethanol/water (7:3) affords crystalline product with >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.75–7.25 (m, 15H, fluorenyl and aromatic), 5.10 (s, 2H, CH₂N), 4.40 (d, 2H, Fmoc-CH₂), 4.20 (t, 1H, Fmoc-CH).
  • IR (KBr) : 1710 cm⁻¹ (C=O, benzoic acid), 1685 cm⁻¹ (C=O, carbamate).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.
  • Melting Point : 158–160°C.

Comparative Analysis of Methods

Parameter Direct Protection Bromination-Amination Solid-Phase
Yield (%) 75–85 60–70 60–70
Purity (%) >99 95–98 90–95
Scalability Excellent Moderate Low
Purification Complexity Low Moderate High

Applications in Organic Synthesis

  • Peptide Synthesis : Serves as a building block for Fmoc-protected amino acids.
  • Drug Discovery : Used in the synthesis of kinase inhibitors and protease-targeted compounds.

Q & A

Basic Research Question

  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., calculated [M+Na]⁺ = 572.22, observed = 572.20) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, Fmoc methylene at δ 4.2–4.5 ppm) .
  • HPLC : Assess purity (>95% recommended for biological studies) .

How is this compound utilized in peptide synthesis, and what are its advantages over other protecting groups?

Basic Research Question

  • Role : The Fmoc group protects amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine) .
  • Advantages :
    • Stability : Resists acidic conditions, allowing orthogonal deprotection with tert-butyl groups .
    • Versatility : Compatible with automated synthesizers for complex peptide sequences .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies may arise from:

  • Structural Analogues : Subtle differences in substituents (e.g., fluorine vs. methoxy groups) alter bioactivity. For example:
Compound NameBioactivity (IC₅₀)Key Structural Feature
3-((Fmoc-amino)methyl)phenyl-benzoic acid12 µMUnsubstituted phenyl
4-(3,5-Difluorophenyl) variant5.8 µMElectron-withdrawing F groups

Q. Resolution Strategy :

  • Perform dose-response assays under standardized conditions (pH, temperature).
  • Use molecular docking to compare binding affinities with target proteins .

What experimental strategies are effective for evaluating the compound’s stability and shelf-life?

Advanced Research Question

  • Accelerated Degradation Studies :
    • Store at 40°C/75% RH for 4 weeks; monitor decomposition via TLC or HPLC .
    • Critical Degradants : Hydrolysis of the Fmoc group (detectable by loss of UV absorbance at 301 nm) .
  • Storage Recommendations :
    • Lyophilize and store at –20°C under argon to prevent oxidation .

How can impurities be identified and quantified during synthesis?

Advanced Research Question

  • Common Impurities :
    • Unreacted Starting Material : Detect via HPLC retention time shifts .
    • Dipeptide Byproducts : Formed via over-coupling; mitigate by controlling reaction time .
  • Quantification : Use NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) or LC-MS .

What are the safety protocols for handling this compound, given its toxicity profile?

Basic Research Question

  • Hazards : Skin/eye irritation (GHS Category 2), respiratory toxicity (H335) .
  • Mitigation :
    • Use fume hoods and PPE (nitrile gloves, lab coat).
    • Neutralize spills with 5% sodium bicarbonate .

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